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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitropyridine

Cat. No.: B044452 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

building blocks is a critical step in the synthesis of novel therapeutic agents. 3,5-Dibromo-4-
nitropyridine is a versatile pyridine derivative with potential applications in medicinal

chemistry. This guide provides an objective comparison of its potential performance with

alternative scaffolds, supported by experimental data from closely related analogs, and details

key experimental protocols for its evaluation.

Introduction to 3,5-Dibromo-4-nitropyridine
3,5-Dibromo-4-nitropyridine is a halogenated and nitrated pyridine ring system. The presence

of two bromine atoms and an electron-withdrawing nitro group makes it a highly reactive

intermediate for various chemical transformations, particularly nucleophilic aromatic substitution

reactions.[1] This reactivity allows for the introduction of diverse functional groups, enabling the

generation of compound libraries for high-throughput screening in drug discovery. The pyridine

scaffold itself is a well-established privileged structure in medicinal chemistry, found in

numerous approved drugs.[2] The nitro group, while sometimes associated with toxicity, can

also be a key pharmacophore in certain drug classes, including antimicrobial and anticancer

agents.[2][3][4]

Comparative Performance and Experimental Data
Direct quantitative biological data for 3,5-Dibromo-4-nitropyridine is not readily available in

the public domain. However, by examining structurally similar compounds, we can infer its

potential activity profile and benchmark it against other heterocyclic scaffolds.
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Antimicrobial Activity
Nitropyridine derivatives have shown promise as antimicrobial agents. For instance, derivatives

of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated notable activity against

Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 4-64

μg/mL.[3] The presence of both a halogen and a nitro group on the pyridine ring appears to be

beneficial for antibacterial activity.

Table 1: Comparison of Antimicrobial Activity (MIC in μg/mL)

Compound/An
alog

Target
Organism

MIC (μg/mL)
Reference
Compound

MIC (μg/mL)

2-(3-fluoro-4-

nitrophenoxy)-N-

phenylacetamide

derivatives

Mycobacterium

tuberculosis
4 - 64 Isoniazid 0.025 - 0.05

Hypothetical 3,5-

Dibromo-4-

nitropyridine

Derivative

Gram-

positive/negative

bacteria

Data not

available
Ciprofloxacin 0.008 - 2

Note: Data for the hypothetical derivative is not available and is included for comparative

context.

Cytotoxic Activity
The cytotoxic potential of nitropyridine derivatives against cancer cell lines is an active area of

research. The nitro group can play a role in modulating enzyme activity or interacting with

cellular targets crucial for cancer cell proliferation.[3] For example, a potent and selective

phosphodiesterase 4 (PDE4) inhibitor, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-

(trifluoromethyl)-5-quinoline carboxamide, which shares the 3,5-dihalo-4-nitropyridine core, has

an IC50 of 58 nM.[5]

Table 2: Comparison of Cytotoxic Activity (IC50)
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Compound/An
alog

Target IC50
Reference
Compound

IC50

N-(3,5-dichloro-

1-oxido-4-

pyridinyl)-8-

methoxy-2-

(trifluoromethyl)-

5-quinoline

carboxamide

PDE4 58 nM Rolipram ~1 µM

Hypothetical 3,5-

Dibromo-4-

nitropyridine

Derivative

Various Cancer

Cell Lines

Data not

available
Doxorubicin

Varies (nM to µM

range)

Note: Data for the hypothetical derivative is not available and is included for comparative

context.

Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

3,5-Dibromo-4-nitropyridine derivatives) and a vehicle control. Incubate for 24-72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well

microtiter plate with an appropriate broth medium.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g.,

bacteria or fungi) adjusted to a 0.5 McFarland standard.

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria).

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Visualizing the Drug Discovery Pipeline and
Potential Mechanisms
The following diagrams illustrate the role of a versatile building block like 3,5-Dibromo-4-
nitropyridine in a typical drug discovery workflow and a hypothetical signaling pathway it might

modulate.
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Caption: A typical drug discovery workflow utilizing a versatile chemical building block.

Caption: A hypothetical kinase signaling pathway potentially inhibited by a derivative.

Conclusion
3,5-Dibromo-4-nitropyridine represents a valuable and highly reactive scaffold for the

synthesis of diverse compound libraries in drug discovery. While direct biological data for this

specific compound is limited, the known antimicrobial and cytotoxic activities of structurally

related nitropyridine and dihalopyridine derivatives suggest its potential as a starting point for

the development of novel therapeutic agents. The provided experimental protocols offer a

standardized approach for evaluating the efficacy of its derivatives. Further investigation into

the structure-activity relationships of compounds derived from 3,5-Dibromo-4-nitropyridine is

warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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